molecular formula C16H17ClN4O5S2 B2882412 Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893352-50-6

Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No. B2882412
CAS RN: 893352-50-6
M. Wt: 444.91
InChI Key: TXROCPCJOBIQPM-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Thiazole derivatives are prominent in medicinal chemistry due to their structural similarity to components of vitamins and amino acids. They are often explored for their potential as therapeutic agents .

Antimicrobial Activity: Thiazoles have been studied for their efficacy against bacteria and fungi, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This compound could be part of new treatments for infections where traditional antibiotics fail.

Anticancer Properties: Some thiazoles show promise in inhibiting tumor growth and proliferation. Research into derivatives like Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate may lead to novel anticancer medications .

Agriculture

In agriculture, thiazole compounds are utilized for their bioactive properties.

Pesticides and Fungicides: Thiazoles can act as precursors for agents that protect crops from pests and diseases. Their application in developing new pesticides and fungicides is of significant interest .

Environmental Science

Thiazole derivatives are also relevant in environmental science.

Biodegradation: The structural components of thiazoles may be designed to enhance biodegradability, reducing environmental impact .

Pollution Remediation: Research into thiazoles includes their use in the breakdown of pollutants, potentially aiding in environmental clean-up efforts .

Biochemistry

In biochemistry, the role of thiazoles extends to fundamental processes.

Enzyme Inhibition: Thiazoles can act as inhibitors for specific enzymes, making them useful tools in studying metabolic pathways and disease mechanisms .

Protein Synthesis: As analogs of amino acids, thiazoles like Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate could influence protein synthesis, offering insights into protein engineering .

Material Science

Thiazoles contribute to the development of new materials.

Organic Semiconductors: The electronic properties of thiazoles make them candidates for organic semiconductor materials, which are used in a variety of electronic devices .

Dyes and Pigments: Due to their chromatic properties, thiazoles are used in creating dyes and pigments for industrial applications .

Chemical Synthesis

Thiazoles serve as key intermediates in chemical synthesis.

Synthetic Building Blocks: They are used to construct larger, more complex molecules for various chemical applications, including pharmaceuticals and agrochemicals .

Catalysis: Certain thiazole derivatives are explored as catalysts in chemical reactions, potentially improving efficiency and selectivity .

properties

IUPAC Name

ethyl 2-[[2-[[5-[[2-(4-chlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O5S2/c1-2-25-14(24)7-18-13(23)9-27-16-21-20-15(28-16)19-12(22)8-26-11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXROCPCJOBIQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

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